molecular formula C6H6Cl2Si B7724525 Dichloro(phenyl)silane

Dichloro(phenyl)silane

Cat. No. B7724525
M. Wt: 177.10 g/mol
InChI Key: VIRVTHOOZABTPR-UHFFFAOYSA-N
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Patent
US05545743

Procedure details

Triethylamine (3.9 g) was added to a flask containing 83.3 g of the crude product mixture described in Example 1. This mixture was stripped by the process described in Example 1. The volatiles were condensed and analyzed by GC-TCD. About 77.4 g of a liquid was recovered comprising 24.7 g of diphenyldichlorosilane (yield of 77 percent), 1.4 g of phenyldichlorosilane, 24.5 g of phenyltrichlorosilane, and 10.1 g of benzene.
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
83.3 g
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four
Quantity
10.1 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.[C:8]1([Si:14]([Cl:17])([Cl:16])Cl)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1([SiH](Cl)Cl)C=CC=CC=1.C1C=CC=CC=1>[C:8]1([Si:14]([C:7]2[CH:6]=[CH:10][CH:9]=[CH:8][CH:13]=2)([Cl:16])[Cl:17])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
crude product
Quantity
83.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
24.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)Cl
Step Four
Name
Quantity
1.4 g
Type
catalyst
Smiles
C1(=CC=CC=C1)[SiH](Cl)Cl
Step Five
Name
Quantity
10.1 g
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
About 77.4 g of a liquid was recovered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 253.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.